5-(Benzenesulfonyl)-4-nitro-1H-imidazole
Description
5-(Benzenesulfonyl)-4-nitro-1H-imidazole is a nitroimidazole derivative featuring a benzenesulfonyl group at position 5 and a nitro group at position 4 of the imidazole ring.
Properties
CAS No. |
110299-88-2 |
|---|---|
Molecular Formula |
C9H7N3O4S |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-nitro-1H-imidazole |
InChI |
InChI=1S/C9H7N3O4S/c13-12(14)8-9(11-6-10-8)17(15,16)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
InChI Key |
WBMLQMWHVKQGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of the nitro and sulfonyl groups critically differentiate 5-(Benzenesulfonyl)-4-nitro-1H-imidazole from analogues:
Functional Group Variations
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (): These compounds replace the imidazole core with a benzoimidazolone ring and a hydrosulfonyl group. The fused aromatic system increases planarity, enhancing DNA intercalation in antitumor applications .
- 1-Benzyl-5-nitroimidazole-4-carboxylic acid (): The carboxylic acid group introduces hydrogen-bonding capability, contrasting with the sulfonyl group’s electron-withdrawing and hydrophobic effects .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects : Nitro groups at position 4 enhance electron withdrawal, stabilizing negative charges in transition states during enzymatic interactions .
- Sulfonyl Group Impact : Benzenesulfonyl derivatives exhibit higher binding affinity in enzyme inhibition compared to alkylsulfonyl groups, likely due to aromatic interactions .
- Synthetic Flexibility : N-Substituents (e.g., benzyl, methyl) can be introduced via alkylation or acylation to modulate bioavailability and metabolic stability .
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